Cholestyramine vs. Colestipol In Vitro Bile Acid Binding Capacity Under Physiological Conditions
In direct head-to-head in vitro experiments measuring equilibrium binding at physiological bile acid concentrations (4.3–10.1 mM), cholestyramine bound >58% of the total bile acid pool, whereas colestipol bound >17% [1]. Both resins equilibrated with bile acids (5 mM) within 1 hour. The conjugated trihydroxy bile acids taurocholic acid and glycocholic acid dissociated rapidly from both sequestrants, but dihydroxy bile acids dissociated more slowly, suggesting differential in vivo reabsorption avoidance profiles. This demonstrates that cholestyramine exhibits approximately 3.4-fold greater binding capacity than colestipol on a weight-equivalent basis under identical experimental conditions.
| Evidence Dimension | Bile acid equilibrium binding (% bound) |
|---|---|
| Target Compound Data | >58% of bile acid bound at equilibrium |
| Comparator Or Baseline | Colestipol: >17% of bile acid bound at equilibrium |
| Quantified Difference | Approximately 3.4-fold greater binding with cholestyramine |
| Conditions | In vitro; physiological bile acid concentrations (4.3–10.1 mM); 5 mM bile acids; equilibrium reached within 1 h |
Why This Matters
This approximately 3.4-fold higher in vitro binding capacity under physiological conditions suggests that lower administered doses of cholestyramine may be required to achieve equivalent fecal bile acid excretion compared to colestipol, informing dose selection and cost-effectiveness analyses for procurement.
- [1] Benson GM, Haynes C, Blanchard S, Ellis D. In vitro studies to investigate the reasons for the low potency of cholestyramine and colestipol. J Pharm Sci. 1993;82(1):80-86. PMID: 8429497. DOI: 10.1002/jps.2600820118. View Source
